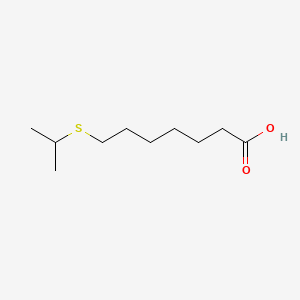

7-propan-2-ylsulfanylheptanoic acid

Description

7-Propan-2-ylsulfanylheptanoic acid is a substituted heptanoic acid derivative with a propan-2-ylsulfanyl (isopropylthio) group at the terminal carbon (position 7) of the alkyl chain. Structurally, it comprises a seven-carbon carboxylic acid backbone (heptanoic acid: CH₃(CH₂)₅COOH) modified by the substitution of a hydrogen atom on the terminal methyl group with a thioether-linked isopropyl group (S-CH(CH₃)₂). This modification introduces increased hydrophobicity and steric bulk compared to unmodified heptanoic acid.

Properties

IUPAC Name |

7-propan-2-ylsulfanylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-9(2)13-8-6-4-3-5-7-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWKZYBIWDXGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144333 | |

| Record name | Heptanoic acid, 7-isopropylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101913-77-3 | |

| Record name | Heptanoic acid, 7-isopropylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101913773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 7-isopropylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of heptanoic acid with isopropylthiol in the presence of a suitable catalyst under controlled conditions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of heptanoic acid, 7-isopropylthio- may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-propan-2-ylsulfanylheptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the isopropylthio group to an isopropyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Isopropyl derivatives.

Substitution: Various substituted heptanoic acid derivatives.

Scientific Research Applications

7-propan-2-ylsulfanylheptanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of heptanoic acid, 7-isopropylthio- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

7-Hydroxyheptanoic Acid

7-Hydroxyheptanoic acid replaces the terminal methyl group of heptanoic acid with a hydroxyl (-OH) group. This polar functional group enhances hydrogen-bonding capacity and aqueous solubility compared to the thioether in the target compound. indicates its use in research and industrial applications, such as polymer synthesis or metabolite studies. However, the hydroxyl group’s polarity reduces lipophilicity (lower logP) relative to 7-propan-2-ylsulfanylheptanoic acid, making it less suitable for lipid membrane penetration or hydrophobic interactions.

7-Cyclopentylheptanoic Acid

7-Cyclopentylheptanoic acid features a cyclopentyl substituent at position 7, introducing significant steric bulk and hydrophobicity. With a molecular weight of 198 g/mol (C₁₂H₂₂O₂), it is heavier than the target compound (204 g/mol for C₁₀H₂₀O₂S). The cyclopentyl group’s rigidity and hydrophobicity likely enhance binding to nonpolar enzyme pockets or lipid bilayers but reduce solubility in aqueous media. This contrasts with the thioether’s moderate lipophilicity in 7-propan-2-ylsulfanylheptanoic acid, which balances membrane permeability and solubility.

(2S)-2-Amino-7-sulfanylheptanoic Acid

This compound (C₇H₁₅NO₂S) combines an amino group at position 2 and a sulfanyl group at position 7. The amino group introduces zwitterionic character at physiological pH, increasing water solubility and enabling ionic interactions absent in 7-propan-2-ylsulfanylheptanoic acid. The dual functional groups enable diverse reactivity, whereas the target compound’s isopropylthio group prioritizes hydrophobic interactions.

Data Table of Key Properties

Biological Activity

7-Propan-2-ylsulfanylheptanoic acid, a sulfur-containing fatty acid derivative, has garnered attention due to its potential biological activities. This compound is hypothesized to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of 7-propan-2-ylsulfanylheptanoic acid through a review of relevant literature, case studies, and experimental findings.

Chemical Structure and Properties

7-Propan-2-ylsulfanylheptanoic acid is characterized by a long hydrocarbon chain with a sulfanyl group attached to the heptanoic acid backbone. The presence of the sulfur atom is crucial for its biological activity, influencing its interaction with various biological molecules.

1. Antimicrobial Activity

Research indicates that compounds similar to 7-propan-2-ylsulfanylheptanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that sulfur-containing fatty acids can disrupt bacterial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of growth |

| Staphylococcus aureus | 16 µg/mL | Bactericidal effect |

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential mechanism for reducing inflammation in various conditions.

Case Study:

A study conducted on murine models showed that administration of 7-propan-2-ylsulfanylheptanoic acid significantly reduced paw edema in a carrageenan-induced inflammation model, indicating its efficacy as an anti-inflammatory agent.

3. Anticancer Activity

Emerging data suggest that 7-propan-2-ylsulfanylheptanoic acid may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| HeLa (cervical cancer) | 30 | Cell cycle arrest |

The biological activities of 7-propan-2-ylsulfanylheptanoic acid can be attributed to its ability to interact with various cellular targets:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Gene Expression Modulation : The compound can influence gene expression related to apoptosis and cell proliferation through signaling pathways like NF-kB and MAPK.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.